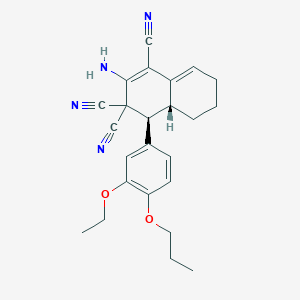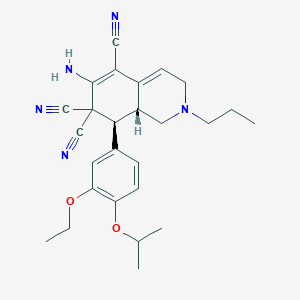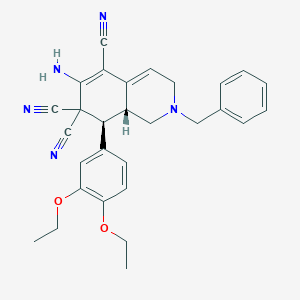![molecular formula C32H30N6O4 B459367 dibenzyl 6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-spiro[isoquinoline-8,4'-piperidine]-1',2(1H)-dicarboxylate](/img/structure/B459367.png)
dibenzyl 6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-spiro[isoquinoline-8,4'-piperidine]-1',2(1H)-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse biological and chemical properties. The presence of multiple functional groups, including amino, cyano, and ester groups, makes this compound particularly interesting for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the isoquinoline core, followed by the introduction of the piperidine ring through a spirocyclization reaction. The cyano groups are usually introduced via nucleophilic substitution reactions, while the ester groups are formed through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained with minimal impurities.
化学反应分析
Types of Reactions
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano groups can be reduced to amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted esters or amides, depending on the specific reaction conditions and reagents used.
科学研究应用
Dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds include other spirocyclic isoquinoline derivatives and piperidine-containing molecules. Examples include:
- Spiro[isoquinoline-4,4’-piperidine] derivatives
- 6-amino-5,7,7-tricyanoisoquinoline derivatives
Uniqueness
What sets dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4’-piperidine]-1’,2-dicarboxylate apart is its unique combination of functional groups and its spirocyclic structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C32H30N6O4 |
|---|---|
分子量 |
562.6g/mol |
IUPAC 名称 |
dibenzyl (8aR)-6-amino-5,7,7-tricyanospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-1',2-dicarboxylate |
InChI |
InChI=1S/C32H30N6O4/c33-17-26-25-11-14-38(30(40)42-20-24-9-5-2-6-10-24)18-27(25)31(32(21-34,22-35)28(26)36)12-15-37(16-13-31)29(39)41-19-23-7-3-1-4-8-23/h1-11,27H,12-16,18-20,36H2/t27-/m0/s1 |
InChI 键 |
ZVTLAUWVIYEDOG-MHZLTWQESA-N |
SMILES |
C1CN(CCC12C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
手性 SMILES |
C1CN(CCC12[C@H]3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
规范 SMILES |
C1CN(CCC12C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)OCC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-5-(4-methoxybenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459284.png)
![6-Amino-4-(3-ethoxy-4-propoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459285.png)
![4-Amino-5-(4-bromobenzoyl)-2-[3-(trifluoromethyl)anilino]-3-thiophenecarbonitrile](/img/structure/B459286.png)
![4-amino-5-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)-2-{[3-(trifluoromethyl)phenyl]amino}thiophene-3-carbonitrile](/img/structure/B459287.png)


![6-Amino-4-(2,4-diethoxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459291.png)


![2-amino-4-[3-ethoxy-4-(propan-2-yloxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B459295.png)

![6-Amino-4-(3-ethoxy-4-isopropoxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B459299.png)


